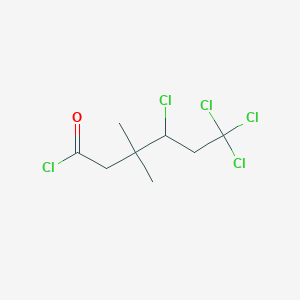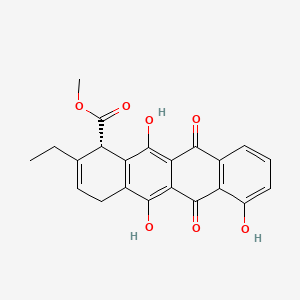
1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemical research and industrial applications.
准备方法
The synthesis of 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable naphthacene derivative.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, hydroxylation, and oxidation.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
化学反应分析
1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace certain functional groups with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and developing new drugs.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it valuable in industrial processes, such as the production of specialty chemicals.
作用机制
The mechanism of action of 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- can be compared with other similar compounds, such as:
2-Naphthalenecarboxylic acid: This compound has a similar naphthalene-based structure but lacks the additional functional groups present in 1-Naphthacenecarboxylic acid.
1-Naphthalenecarboxylic acid, ethyl ester: This compound is an ester derivative of naphthalenecarboxylic acid but with different substituents.
The uniqueness of 1-Naphthacenecarboxylic acid, 2-ethyl-1,4,6,11-tetrahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, (S)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
CAS 编号 |
75324-01-5 |
|---|---|
分子式 |
C22H18O7 |
分子量 |
394.4 g/mol |
IUPAC 名称 |
methyl (1S)-2-ethyl-5,7,12-trihydroxy-6,11-dioxo-1,4-dihydrotetracene-1-carboxylate |
InChI |
InChI=1S/C22H18O7/c1-3-9-7-8-11-15(13(9)22(28)29-2)21(27)17-16(19(11)25)20(26)14-10(18(17)24)5-4-6-12(14)23/h4-7,13,23,25,27H,3,8H2,1-2H3/t13-/m0/s1 |
InChI 键 |
DUESSPZZBNOZKI-ZDUSSCGKSA-N |
手性 SMILES |
CCC1=CCC2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
规范 SMILES |
CCC1=CCC2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
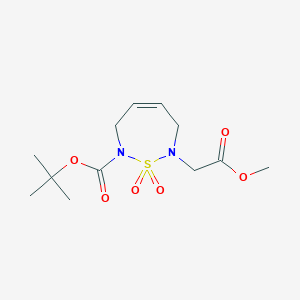
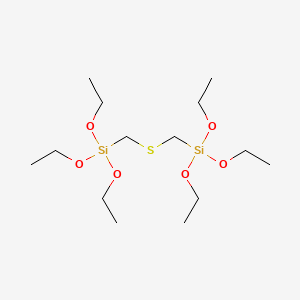
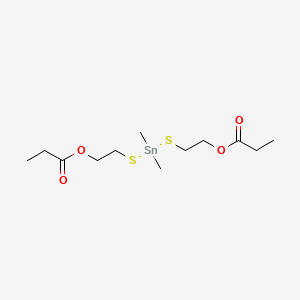
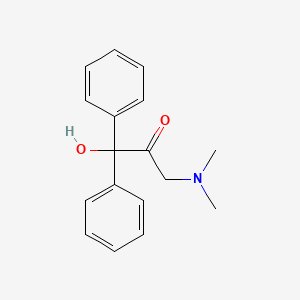
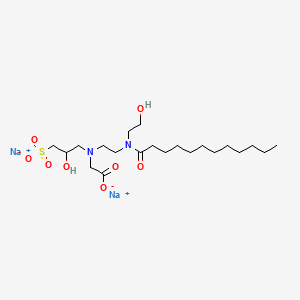


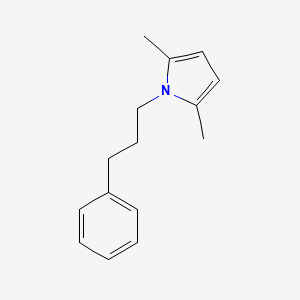
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
